molecular formula C21H26O5 B1234683 Myricanol

Myricanol

Cat. No.: B1234683
M. Wt: 358.4 g/mol
InChI Key: SBGBAZQAEOWGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myricanol is a member of biphenyls.
This compound is a natural product found in Nageia nagi, Myrica nagi, and other organisms with data available.

Scientific Research Applications

Myricanol in Obesity and Metabolic Disorders

  • Lipid Accumulation and Obesity : this compound, a diarylheptanoid isolated from Chinese bayberry, has been found to mitigate lipid accumulation in both 3T3-L1 adipocytes and high-fat diet-fed zebrafish. It acts by activating AMP-activated protein kinase (AMPK), suppressing adipogenesis, inducing lipolysis, and enhancing insulin-stimulated glucose uptake, positioning it as a potential therapeutic agent against obesity (Shen et al., 2019).

  • Muscle-Adipose Tissue Crosstalk : Studies have shown that this compound can modulate the crosstalk between adipose tissue and skeletal muscle, alleviating high-fat diet-induced obesity and insulin resistance. This highlights its potential in addressing metabolic disorders linked to obesity (Shen et al., 2019).

This compound in Cancer Research

  • Lung Cancer : this compound has demonstrated growth-inhibiting and apoptosis-inducing activities in human lung adenocarcinoma A549 cells and in vivo models. It influences the expression of key apoptosis-related genes, suggesting its potential as a treatment for lung cancer (Dai et al., 2014).

  • Leukemic Cells : this compound derivatives have shown effectiveness against human leukemic cells, particularly HL-60, by inducing apoptosis and influencing the cell cycle. This supports the potential of this compound in leukemia treatment (Dai et al., 2017).

This compound in Neurodegenerative Diseases

  • Alzheimer’s Disease : this compound has been identified as a compound that can destabilize the microtubule-associated protein tau, a key factor in Alzheimer's disease. This suggests its potential use in developing therapies for AD (Jones et al., 2011).

  • Neuroprotective Activity : this compound has shown protective effects against oxidative stress-induced cytotoxicity in neurodegenerative models, indicating its potential as a remedy for neurodegenerative diseases (Chen et al., 2017).

This compound in Cardiovascular Diseases

  • Vascular Smooth Muscle Cells : this compound inhibited proliferation and migration of vascular smooth muscle cells, suggesting its potential in treating cardiovascular diseases like atherosclerosis and post-stent stenosis (Fan et al., 2022).

  • Anti-Androgenic Activity : this compound has shown anti-androgenic activity, particularly in inhibiting testosterone 5alpha-reductase. This could have implications in conditions linked to androgen activity, including some cardiovascular diseases (Matsuda et al., 2001).

This compound in Infectious Diseases

  • Salmonella Infections : this compound interferes with the DNA-binding activity of HilD in Salmonella enterica, inhibiting its type III secretion system. This highlights its potential in treating infections caused by gram-negative bacteria (Wu et al., 2020).

Properties

IUPAC Name

16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGBAZQAEOWGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myricanol
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Myricanol
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Myricanol
Reactant of Route 6
Myricanol

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